

# The Discovery and Development of UNC8153 TFA: A Novel NSD2-Targeted Degrader

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**UNC8153 TFA** is a first-in-class, potent, and selective targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. Aberrant NSD2 activity, a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia. **UNC8153 TFA** represents a significant advancement in the field of targeted protein degradation, offering a novel modality to probe NSD2 biology and a potential therapeutic avenue for NSD2-dependent malignancies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of **UNC8153 TFA**, including detailed experimental protocols and quantitative data to support its development.

### Introduction

The epigenetic landscape is a critical regulator of gene expression, and its dysregulation is a hallmark of cancer. NSD2 is a key epigenetic writer, and its overexpression or gain-of-function mutations lead to elevated H3K36me2 levels, promoting oncogenesis. Traditional small molecule inhibitors targeting the catalytic activity of NSD2 have faced challenges in achieving desired potency and selectivity. Targeted protein degradation has emerged as a powerful alternative strategy to eliminate pathogenic proteins. UNC8153 was developed as a



heterobifunctional degrader that hijacks the cellular ubiquitin-proteasome system to induce the selective degradation of NSD2.[1]

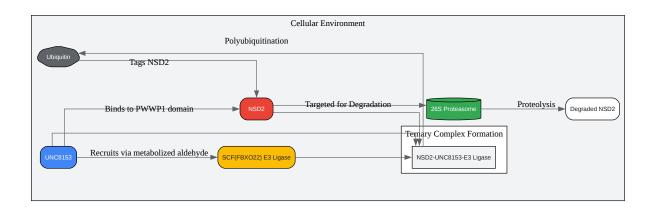
## **Discovery and Optimization**

The development of UNC8153 originated from a high-throughput screening campaign to identify ligands that bind to the PWWP1 domain of NSD2. The initial hit was optimized for binding affinity and degradation efficiency, leading to the identification of UNC8153. This molecule is composed of an NSD2-binding moiety, a linker, and an E3 ligase-recruiting element. The trifluoroacetate (TFA) salt form ensures solubility and stability for in vitro and in vivo studies.

#### **Mechanism of Action**

UNC8153 functions as a molecular glue, bringing NSD2 into proximity with an E3 ubiquitin ligase. Although the initial studies did not identify the specific E3 ligase, subsequent research on a second-generation degrader, UNC8732, built upon the UNC8153 scaffold, revealed the recruitment of the SCF(FBXO22) E3 ubiquitin ligase complex. It is understood that the primary alkyl amine of UNC8153 is metabolized to an aldehyde, which then covalently and reversibly engages a cysteine residue on FBXO22. This induced proximity triggers the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. This leads to a reduction in both NSD2 protein levels and the associated H3K36me2 epigenetic mark.





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Figure 1: Mechanism of action of UNC8153.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **UNC8153 TFA** from various preclinical assays.

**Table 1: In Vitro Binding Affinity and Cellular** 

**Degradation** 

Parameter	Value	Cell Line	Assay
Binding Affinity (Kd)	24 nM	-	Surface Plasmon Resonance (SPR)
DC50	~1 µM	U2OS	In-Cell Western
Dmax	>90%	U2OS	In-Cell Western



**Table 2: Time-Dependent Degradation of NSD2** 

Time Point	% NSD2 Degradation (3 μM UNC8153)	% NSD2 Degradation (10 μM UNC8153)
0.5 h	~20%	~40%
1 h	~30%	~50%
2 h	~40%	~60%
4 h	~50%	~75%
6 h	~55%	~85%
8 h	~60%	~90%

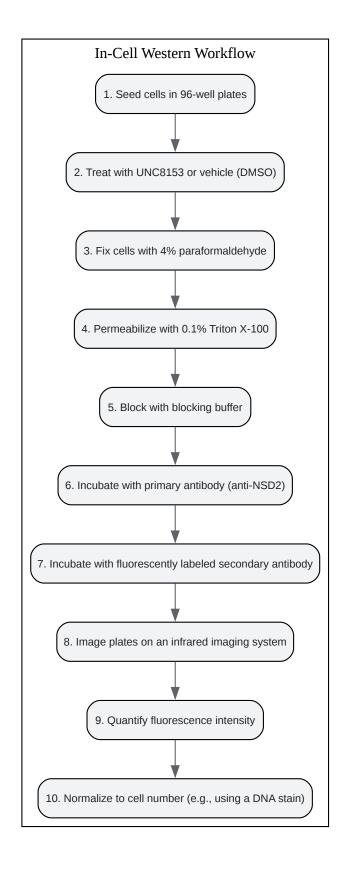
Table 3: Global Proteomics Analysis of UNC8153-Treated

Protein	Log2 Fold Change	p-value
NSD2	-2.5	< 0.001
Other Proteins	Not Significantly Changed	> 0.05

# Experimental Protocols In-Cell Western (ICW) Assay for NSD2 Degradation

This protocol details the immunofluorescence-based method for quantifying NSD2 protein levels in a high-throughput format.





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Figure 2: Experimental workflow for the In-Cell Western assay.



#### Methodology:

- Cell Seeding: U2OS cells are seeded at a density of 10,000 cells/well in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of **UNC8153 TFA** or DMSO vehicle for the desired time points (e.g., 24 hours).
- Fixation and Permeabilization: The media is removed, and cells are fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature. After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Wells are blocked with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1 hour at room temperature.
- Antibody Incubation: Cells are incubated with a primary antibody specific for NSD2 (e.g., rabbit anti-NSD2, 1:1000 dilution) overnight at 4°C. Following washes, a fluorescently-labeled secondary antibody (e.g., IRDye 800CW goat anti-rabbit, 1:1500 dilution) is added for 1 hour at room temperature in the dark.
- Imaging and Analysis: The plate is washed and imaged using an infrared imaging system.
   The integrated intensity of the NSD2 signal is quantified and normalized to a cell number marker (e.g., a DNA stain like DRAQ5).

### **Global Proteomics by Mass Spectrometry**

This protocol outlines the methodology for identifying and quantifying changes in the proteome upon UNC8153 treatment.

#### Methodology:

- Cell Lysis and Protein Digestion: U2OS cells are treated with 5 μM UNC8153 or DMSO for 24 hours. Cells are harvested, lysed, and the protein concentration is determined. Proteins are then reduced, alkylated, and digested into peptides using trypsin.
- Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents to enable multiplexed quantification.



- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
- Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Statistical analysis is performed to identify proteins with significant changes in abundance between UNC8153treated and control samples.

#### Conclusion

**UNC8153 TFA** is a valuable chemical probe for studying the biological functions of NSD2 and a promising starting point for the development of novel cancer therapeutics. Its unique mechanism of action, involving the recruitment of the FBXO22 E3 ligase, opens new avenues for the design of next-generation targeted protein degraders. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing UNC8153 in their studies and for professionals in the field of drug development.

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## References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of UNC8153 TFA: A Novel NSD2-Targeted Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13909994#discovery-and-development-of-unc8153-tfa]

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